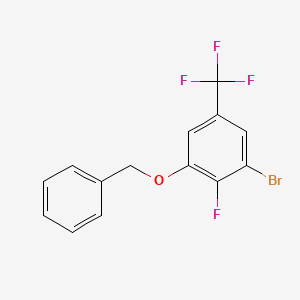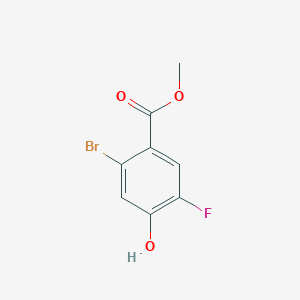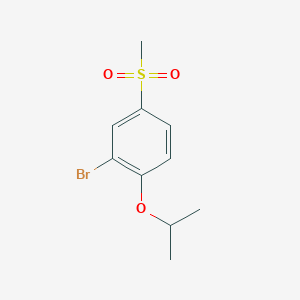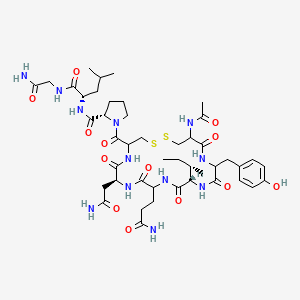![molecular formula C28H36N2O4 B14029324 (1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14029324.png)
(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound with a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclic core: This is achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.
Introduction of the tert-butyl and ethyl groups: These groups are introduced through alkylation reactions using appropriate alkyl halides and strong bases.
Attachment of the dibenzylamino group: This step involves nucleophilic substitution reactions where the amino group is introduced using dibenzylamine and suitable activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent alkylation and substitution steps.
化学反应分析
Types of Reactions
(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
科学研究应用
(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism by which (1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(amino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate: Similar structure but lacks the dibenzyl groups.
(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(methylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate: Similar structure with a methyl group instead of dibenzyl groups.
Uniqueness
The presence of the dibenzylamino group in (1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate provides unique steric and electronic properties, which can enhance its binding affinity and specificity for certain biological targets compared to its analogs.
属性
分子式 |
C28H36N2O4 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC 名称 |
2-O-tert-butyl 3-O-ethyl (3R,5S)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C28H36N2O4/c1-5-33-26(31)25-23-16-22(30(25)27(32)34-28(2,3)4)17-24(23)29(18-20-12-8-6-9-13-20)19-21-14-10-7-11-15-21/h6-15,22-25H,5,16-19H2,1-4H3/t22?,23?,24-,25+/m0/s1 |
InChI 键 |
FLZIVYBDMVLHBK-ZOOXZOTBSA-N |
手性 SMILES |
CCOC(=O)[C@H]1C2CC(N1C(=O)OC(C)(C)C)C[C@@H]2N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
规范 SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium (3-oxabicyclo[3.1.0]hexan-1-YL)trifluoroborate](/img/structure/B14029241.png)


![2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14029262.png)
![tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate](/img/structure/B14029263.png)





![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14029292.png)
![2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine](/img/structure/B14029296.png)


